Anidulafungin

Descripción

Anidulafungin or Eraxis is an anti-fungal drug manufactured by Pfizer that gained approval by the Food and Drug Administration (FDA) in February 21, 2006; it was previously known as LY303366. There is preliminary evidence that it has a similar safety profile to caspofungin.

Anidulafungin is an Echinocandin Antifungal.

Anidulafungin has been reported in Streptomyces with data available.

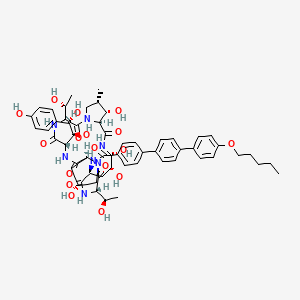

Anidulafungin is a cyclic lipopeptide echinocandin derivative with antifungal activity. Anidulafungin inhibits 1,3 beta-D-glucan synthase, an enzyme involved in fungal cell wall synthesis, resulting in cell lysis and death. This agent is active against Candida species and Aspergillus. (NCI04)

ANIDULAFUNGIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 8 investigational indications.

Echinocandin antifungal agent that is used in the treatment of CANDIDEMIA and CANDIDIASIS.

See also: Micafungin (related); Caspofungin (related).

Propiedades

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAMHSQVVQIOT-MFAJLEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N7O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 5.64e-02 g/L | |

| Record name | Anidulafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

166663-25-8 | |

| Record name | Anidulafungin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anidulafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIDULAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anidulafungin's Targeted Assault on the Fungal Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its efficacy stems from a highly specific mechanism of action targeting the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells. This technical guide provides an in-depth exploration of the molecular interactions between anidulafungin and its target, the resulting impact on fungal cell wall integrity, and the experimental methodologies used to elucidate these processes. Quantitative data on its inhibitory activity and effects on cell wall composition are presented, alongside detailed protocols for key experimental assays. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Fungal Cell Wall as a Prime Antifungal Target

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[1][2] Its composition, primarily a meshwork of glucans, chitin, and glycoproteins, is distinct from the cellular structures of mammals, making it an ideal target for selective antifungal therapies.[1][2] Anidulafungin exploits this difference by specifically inhibiting the synthesis of a key structural polymer, β-(1,3)-D-glucan, leading to catastrophic cell wall failure and fungal cell death.[3][4][5]

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Anidulafungin's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[6][7][8] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that provides essential rigidity and integrity.[1][3] By binding to the Fks1p and Fks2p subunits of the glucan synthase complex, anidulafungin effectively halts the production of this vital polymer.[8][9] The depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis.[4][6] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[4][6]

Below is a diagram illustrating the mechanism of action of anidulafungin on the fungal cell wall.

References

- 1. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Anidulafungin? [synapse.patsnap.com]

- 4. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anidulafungin: an evidence-based review of its use in invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anidulafungin in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

Anidulafungin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin is a potent semi-synthetic echinocandin antifungal agent widely used in the treatment of invasive fungal infections, particularly those caused by Candida species. Its discovery and development represent a significant advancement in antifungal therapy, offering a targeted mechanism of action with a favorable safety profile. This technical guide provides an in-depth overview of the discovery process, from the initial identification of the natural product precursor, echinocandin B, to the chemical modifications that led to the creation of anidulafungin. Furthermore, this guide details the semi-synthetic process, including the fermentation of echinocandin B, the enzymatic deacylation, and the subsequent chemical acylation. Experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Discovery of Anidulafungin: A Semi-Synthetic Approach

Anidulafungin (formerly known as LY303366) was developed through a semi-synthetic modification of echinocandin B, a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans.[1][2] The discovery process was driven by the need for antifungal agents with improved efficacy, reduced toxicity, and a novel mechanism of action compared to existing therapies.

The initial focus was on the echinocandin class of compounds due to their unique mechanism of inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammalian cells.[3][4] This selective toxicity makes the echinocandins an attractive class of antifungals.

Echinocandin B itself exhibited antifungal activity but was associated with undesirable hemolytic effects. The key innovation in the development of anidulafungin was the replacement of the naturally occurring linoleoyl side chain of echinocandin B with a synthetic diphenyl ether side chain.[5] This modification resulted in a molecule with a superior pharmacological profile, including enhanced potency and reduced toxicity.

The Semi-Synthetic Process of Anidulafungin

The manufacturing of anidulafungin is a multi-step process that begins with the fermentation of a precursor molecule, followed by enzymatic and chemical modifications.[1][2]

Step 1: Fermentation of Echinocandin B

The starting material for anidulafungin synthesis is echinocandin B, a lipopeptide produced through fermentation by the filamentous fungus Aspergillus nidulans.[1] Optimization of fermentation conditions is crucial for maximizing the yield of this key precursor.

Experimental Protocol: Fermentation of Aspergillus nidulans

-

Microorganism: A high-yielding strain of Aspergillus nidulans.

-

Inoculum Preparation: Spores of A. nidulans are used to inoculate a seed culture medium. The seed culture is incubated for a specified period to allow for sufficient mycelial growth.

-

Production Medium: The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts.

-

Fermentation Conditions: The production fermenter is inoculated with the seed culture. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

-

Harvesting: Upon completion of the fermentation, the fungal biomass is separated from the fermentation broth by filtration or centrifugation.

-

Extraction of Echinocandin B: Echinocandin B is then extracted from the mycelia using an appropriate organic solvent. The crude extract is then purified to isolate echinocandin B.

Step 2: Enzymatic Deacylation of Echinocandin B

The next critical step is the removal of the linoleoyl side chain from echinocandin B to produce the echinocandin nucleus. This is achieved through enzymatic deacylation using a deacylase enzyme.[6][7]

Experimental Protocol: Enzymatic Deacylation

-

Substrate: Purified echinocandin B.

-

Reaction Buffer: A suitable buffer to maintain the optimal pH for the enzyme (typically around pH 6.0-7.0).[8][10]

-

Reaction Conditions: The enzymatic reaction is carried out at a controlled temperature (around 50-60°C) for a specific duration to ensure complete deacylation.[8][10]

-

Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to track the disappearance of echinocandin B and the appearance of the deacylated nucleus.[11]

-

Purification: Once the reaction is complete, the echinocandin nucleus is purified from the reaction mixture.

Step 3: Chemical Reacylation

The final step in the synthesis of anidulafungin is the chemical acylation of the echinocandin nucleus with the desired synthetic side chain, 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.[1]

Experimental Protocol: Chemical Acylation

-

Reactants: The purified echinocandin nucleus and an activated form of the 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid side chain (e.g., an active ester).

-

Solvent: A suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent: A coupling agent, such as a carbodiimide, may be used to facilitate the amide bond formation.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Purification of Anidulafungin: The final product, anidulafungin, is purified from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.[12][13] The purity of the final product is assessed using analytical HPLC.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of anidulafungin.

Table 1: In Vitro Antifungal Activity of Anidulafungin against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | ≤0.015 - 1 | 0.03 | 0.06 |

| C. glabrata | ≤0.015 - 1 | 0.03 | 0.06 |

| C. tropicalis | ≤0.015 - 1 | 0.03 | 0.06 |

| C. parapsilosis | ≤0.015 - 4 | 1 | 2 |

| C. krusei | ≤0.015 - 0.5 | 0.06 | 0.12 |

| C. guilliermondii | 0.03 - 4 | 1 | 2 |

| C. lusitaniae | 0.03 - 2 | 0.25 | 0.5 |

Data compiled from multiple sources. MIC values can vary based on testing methodology (e.g., CLSI guidelines).[15][16][17][18]

Table 2: In Vitro Antifungal Activity of Anidulafungin against Aspergillus Species

| Aspergillus Species | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |

| A. fumigatus | ≤0.008 - 0.06 | 0.008 | 0.015 |

| A. flavus | ≤0.008 - 0.03 | 0.008 | 0.015 |

| A. niger | ≤0.008 - 0.03 | 0.008 | 0.015 |

| A. terreus | ≤0.008 - 0.06 | 0.008 | 0.03 |

MEC (Minimum Effective Concentration) is the endpoint used for echinocandins against filamentous fungi. Data compiled from multiple sources.[19][20][21]

Visualizations

Anidulafungin Synthesis Workflow

Caption: High-level workflow of anidulafungin semi-synthesis.

Fungal Cell Wall Biosynthesis and Anidulafungin's Mechanism of Action

Caption: Anidulafungin inhibits β-(1,3)-D-glucan synthase.[3][22][23]

Conclusion

Anidulafungin stands as a testament to the power of semi-synthetic chemistry in optimizing natural products for therapeutic use. By understanding the structure-activity relationships of the echinocandin class, researchers were able to engineer a molecule with a superior clinical profile. The synthesis of anidulafungin, involving a combination of fermentation, enzymatic transformation, and chemical synthesis, highlights the multidisciplinary nature of modern drug development. This guide provides a foundational understanding of the key processes involved in the discovery and synthesis of this important antifungal agent, serving as a valuable resource for the scientific community.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Anidulafungin - Wikipedia [en.wikipedia.org]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Functional expression of an echinocandin B deacylase from Actinoplanes utahensis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CN103965298A - Method for purifying Anidulafungin - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of an HPLC method for the determination of anidulafungin in human plasma and saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anidulafungin is a useful surrogate marker for predicting in vitro susceptibility to rezafungin among five Candida species using CLSI methods and interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Anidulafungin as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 4,290 Clinical Isolates of Candida by Using CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Anidulafungin MICs Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) and Etest for Candida Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Anidulafungin Structure-Activity Relationship: A Deep Dive into a Potent Antifungal

For Researchers, Scientists, and Drug Development Professionals

Anidulafungin, a semisynthetic echinocandin, stands as a critical tool in the arsenal against invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its clinical success is rooted in a highly specific mechanism of action and a chemical structure optimized for potent and safe antifungal activity. This technical guide delves into the core structure-activity relationships (SAR) of anidulafungin, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide a comprehensive resource for researchers in antifungal drug discovery and development.

Mechanism of Action: Targeting the Fungal Cell Wall

Anidulafungin exerts its fungicidal activity by inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][2][3][4][5][6] This enzyme is absent in mammalian cells, making it an ideal target for antifungal therapy with a high therapeutic index.[1][3][4][5][6] The inhibition of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][5][7]

The β-(1,3)-D-glucan synthase complex consists of a catalytic subunit, Fks, and a regulatory subunit, Rho1p.[7] Anidulafungin non-competitively inhibits the Fks subunit, preventing the polymerization of glucose into the growing glucan chain.[8][9] Mutations in the FKS genes, particularly in specific "hot spot" regions, are the primary mechanism of acquired resistance to echinocandins.[7][10]

Core Structure-Activity Relationships

The antifungal potency, spectrum, and pharmacokinetic profile of anidulafungin are intricately linked to its chemical structure, which consists of a cyclic hexapeptide core and a lipophilic N-acyl side chain. SAR studies have primarily focused on modifications to three key areas: the N-acyl tail, the cyclic peptide backbone, and the C5 ornithine position of the anidulafungin core.[11]

-

The N-acyl Side Chain: The lipophilic tail is crucial for anchoring the molecule to the fungal cell membrane, where the β-(1,3)-D-glucan synthase enzyme resides. The alkoxytriphenyl side chain of anidulafungin was a key optimization from the naturally occurring linoleoyl side chain of echinocandin B, reducing the hemolytic activity of the parent compound.[12]

-

The Cyclic Hexapeptide Core: The core structure is responsible for the direct interaction with and inhibition of the Fks1 subunit of the glucan synthase. Modifications to the amino acid residues within this core can significantly impact antifungal potency.

-

The C5 Ornithine Position: This position has been a focal point for developing next-generation echinocandins with improved properties. For example, the development of rezafungin (CD101) involved replacing the hemiaminal group at the C5 ornithine position of anidulafungin with a choline amine ether.[12] This modification enhanced the molecule's chemical stability and significantly prolonged its plasma half-life, allowing for once-weekly dosing.[11][12]

Quantitative SAR Data

The following tables summarize the quantitative data from various studies, comparing the in vitro activity and pharmacokinetic properties of anidulafungin and its analogs.

Table 1: In Vitro Antifungal Activity of Anidulafungin and Comparators

This table presents the Minimum Inhibitory Concentration (MIC) for Candida species and the Minimum Effective Concentration (MEC) for Aspergillus species. MIC is defined as the lowest drug concentration that yields a 50% reduction in growth compared to the control, while MEC is the lowest concentration that produces aberrant, short, and stubby hyphal growth.[13][14]

| Organism | Anidulafungin (μg/mL) | Caspofungin (μg/mL) | Micafungin (μg/mL) | Rezafungin (CD101) (μg/mL) |

| Candida albicans | ≤0.004 - ≤0.125[15][16] | 0.064 - ≤0.125[15] | 0.008 - ≤0.016[15] | <0.03[14] |

| Candida glabrata | 0.008 - ≤0.125[15][16] | 0.125[15] | 0.008[15] | <0.03[14] |

| Candida tropicalis | ≤0.125[16] | - | - | <0.03[14] |

| Candida krusei | ≤0.125[16] | - | - | <0.03[14] |

| Candida parapsilosis | ≤2[16] | - | - | 0.25 - 2[14] |

| Candida guilliermondii | ≤2[16] | - | - | 0.25 - 2[14] |

| Candida lusitaniae | 0.032[15] | 0.5[15] | 0.064[15] | 0.25 - 2[14] |

| Aspergillus fumigatus | ≤0.025 - ≤0.25[1] | ≤0.125[14] | - | <0.03[14] |

| Aspergillus flavus | <0.03[14] | ≤0.125[14] | - | <0.03[14] |

| Aspergillus niger | <0.03[14] | ≤0.125[14] | - | <0.03[14] |

| Aspergillus terreus | <0.03[14] | ≤0.125[14] | - | <0.03[14] |

Data compiled from multiple sources. Ranges represent MIC or MEC values reported across different studies.[1][14][15][16]

Table 2: Pharmacokinetic Parameters of Anidulafungin and Rezafungin (CD101) in Beagle Dogs

This table highlights the significant improvement in pharmacokinetic properties achieved through structural modification of the anidulafungin core.

| Compound | Half-life (t½) (h) | Volume of Distribution (Vd) (ml/kg) | Clearance (CL) (ml/h/kg) |

| Anidulafungin | 11.6[14][17] | 779[14] | 47[14][17] |

| Rezafungin (CD101) | 53.1[14][17] | 1,360[14] | 19[14][17] |

Data from single-dose pharmacokinetic studies in beagle dogs.[14][17]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antifungal agents. The following sections outline the protocols for key experiments in anidulafungin SAR studies.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 methodologies for yeasts and molds, respectively.[13][15][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of anidulafungin and its analogs against fungal isolates.

Materials:

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well flat-bottom microtiter plates.

-

Anidulafungin and analog stock solutions (typically in DMSO).

-

Fungal isolates.

-

Sterile saline or water.

-

Spectrophotometer.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Select a few colonies of the fungal isolate and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer.[19]

-

Prepare a working suspension by diluting the stock in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.[19]

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations.[19]

-

-

Plate Inoculation:

-

Add 100 µL of each twofold drug dilution to the wells of a new 96-well plate.

-

Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.[19]

-

Include a drug-free well (growth control) and a media-only well (negative control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.[19]

-

-

Reading Results:

-

For Candida spp. (MIC): The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.[13] This can be read visually or with a spectrophotometer.

-

For Aspergillus spp. (MEC): The MEC is determined as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae as observed microscopically, compared to the long, unbranched hyphae in the control well.[13]

-

β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol outlines a common method for measuring the direct inhibitory activity of compounds on the target enzyme using a radioactive substrate.[20][21]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of anidulafungin and its analogs against β-(1,3)-D-glucan synthase.

Materials:

-

Fungal cell membrane fraction containing β-(1,3)-D-glucan synthase.

-

Reaction buffer (e.g., 75 mM Tris-HCl, pH 7.5).

-

UDP-D-[U-¹⁴C]glucose (radioactive substrate).[22]

-

Guanosine 5′-[γ-thio]triphosphate (GTPγS).

-

Bovine serum albumin (BSA).

-

Test compounds in DMSO.

-

10% Trichloroacetic acid (TCA).

-

Glass microfiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup:

-

In a microplate or microcentrifuge tube, add the test compound at various concentrations. Include positive (known inhibitor like caspofungin) and negative (DMSO) controls.[20]

-

Add the fungal membrane preparation to each well/tube.

-

-

Initiation and Incubation:

-

Quenching and Precipitation:

-

Filtration and Washing:

-

Filter the mixture through glass microfiber filters. The insoluble glucan polymer will be retained on the filter.

-

Wash the filters with 10% TCA followed by ethanol to remove any unreacted, soluble UDP-[¹⁴C]glucose.[22]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[22]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of anidulafungin analogs.[11]

Objective: To assess the ability of test compounds to reduce fungal burden in a systemic infection model.

Materials:

-

Immunocompetent or neutropenic mice.

-

Candida albicans strain.

-

Test compounds formulated for intraperitoneal or intravenous administration.

-

Saline, Phosphate-Buffered Saline (PBS).

-

Equipment for tissue homogenization and quantitative culture.

Procedure:

-

Infection:

-

Prepare an inoculum of C. albicans.

-

Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the yeast.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer the test compounds and a vehicle control to different groups of mice.[11] Dosing can be single or multiple.

-

-

Endpoint Assessment:

-

At a predetermined time point (e.g., 24 or 48 hours post-treatment), humanely euthanize the mice.

-

Aseptically harvest target organs, typically the kidneys, as they are a primary site of fungal colonization.[11]

-

Homogenize the kidneys in sterile saline or PBS.

-

-

Fungal Burden Quantification:

-

Perform serial dilutions of the tissue homogenates.

-

Plate the dilutions onto appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates and count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis:

-

Compare the mean log₁₀ CFU/gram of tissue between the treated groups and the vehicle control group to determine the reduction in fungal burden. Statistical analysis (e.g., ANOVA) is used to assess significance.

-

Conclusion

The structure-activity relationship of anidulafungin is a testament to the power of medicinal chemistry in optimizing a natural product scaffold to create a highly effective and safe therapeutic agent. The core cyclic peptide, the lipophilic side chain, and the strategic modification at the C5 ornithine position are all critical determinants of its antifungal activity and pharmacokinetic profile. The detailed experimental protocols provided herein offer a standardized framework for the continued exploration of new echinocandin analogs. As the threat of antifungal resistance grows, a deep understanding of the SAR of this important class of drugs will be paramount in the development of next-generation therapies to combat life-threatening fungal diseases.

References

- 1. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anidulafungin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Anidulafungin? [synapse.patsnap.com]

- 5. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anidulafungin: review of a new echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Echinocandin Resistance, Susceptibility Testing and Prophylaxis: Implications for Patient Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cidara.com [cidara.com]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [In vitro antifungal activity of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Molecular Target of Anidulafungin in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a semisynthetic echinocandin, is a potent antifungal agent employed in the treatment of invasive candidiasis. Its efficacy stems from the specific inhibition of a crucial enzyme in the fungal cell wall biosynthesis pathway, (1,3)-β-D-glucan synthase. This targeted mechanism of action disrupts cell wall integrity, leading to osmotic instability and subsequent cell lysis of Candida albicans. This technical guide provides a comprehensive overview of the molecular target of anidulafungin, detailing its mechanism of action, the quantitative aspects of its antifungal activity, and the cellular response of C. albicans to this potent drug. Furthermore, it outlines detailed experimental protocols for the assessment of anidulafungin's activity and the identification of resistance mechanisms, alongside visual representations of key signaling pathways and experimental workflows.

The Molecular Target: (1,3)-β-D-glucan Synthase

The primary molecular target of anidulafungin in Candida albicans is the enzyme (1,3)-β-D-glucan synthase .[1][2] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall.[1] The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment.[3] In C. albicans, the cell wall is a complex matrix primarily composed of β-glucans, chitin, and mannoproteins. β-(1,3)-D-glucan forms the core structural framework of the cell wall.

The (1,3)-β-D-glucan synthase enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, and FKS3 in C. albicans), and a regulatory subunit, Rho1p.[4] Anidulafungin exerts its antifungal effect through the noncompetitive inhibition of the Fks1p catalytic subunit.[5] This specific targeting is a key advantage of the echinocandin class of drugs, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, minimizing off-target effects and associated toxicity.[1]

Mechanism of Action

The inhibition of (1,3)-β-D-glucan synthase by anidulafungin disrupts the synthesis of β-(1,3)-D-glucan, a critical component for maintaining the structural integrity of the C. albicans cell wall. This disruption leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the fungal cell. Consequently, the cell undergoes osmotic lysis, resulting in fungicidal activity against Candida species.[1]

Quantitative Data on Anidulafungin Activity

The in vitro activity of anidulafungin against Candida albicans is quantified using several key parameters. These include the Minimum Inhibitory Concentration (MIC) for planktonic cells and biofilms, and the 50% inhibitory concentration (IC50) and inhibition constant (Ki) for the (1,3)-β-D-glucan synthase enzyme.

| Parameter | Organism/Target | Value Range | Reference |

| Planktonic MIC50 | Candida albicans | ≤0.03 µg/mL | [6] |

| Planktonic MIC90 | Candida albicans | 0.125 µg/mL | [6] |

| Sessile MIC50 (Biofilm) | Candida albicans | ≤0.03 µg/mL | [6] |

| Sessile MIC90 (Biofilm) | Candida albicans | ≤0.03 µg/mL | [6] |

| IC50 (Wild-Type Fks1p) | (1,3)-β-D-glucan synthase | Varies with assay conditions | [7] |

| Ki (Wild-Type Fks1p) | (1,3)-β-D-glucan synthase | Varies with assay conditions | [7] |

Fungal Stress Response and Resistance Mechanisms

The inhibition of cell wall synthesis by anidulafungin induces a significant stress response in Candida albicans. The primary mechanism of acquired resistance to anidulafungin involves mutations in the FKS1 gene, which encodes the catalytic subunit of (1,3)-β-D-glucan synthase.[1][2] These mutations, often occurring in specific "hot spot" regions, reduce the binding affinity of anidulafungin to its target, thereby decreasing the drug's inhibitory effect.

In response to cell wall stress, C. albicans activates several signaling pathways to reinforce the cell wall and mitigate the damage. These include:

-

The Cell Wall Integrity (CWI) Pathway: A MAP kinase cascade involving Pkc1, Bck1, Mkk2, and Mkc1, which upregulates the expression of cell wall-related genes.

-

The High Osmolarity Glycerol (HOG) Pathway: Another MAP kinase pathway, primarily involved in the response to osmotic stress, which can be activated by cell wall damage.[8][9][10][11]

-

The Calcineurin Pathway: A calcium-dependent signaling pathway that plays a crucial role in stress responses, including tolerance to cell wall-damaging agents.[12][13][14][15][16]

Activation of these pathways can lead to compensatory mechanisms, such as increased chitin synthesis, in an attempt to maintain cell wall integrity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2][17][18][19]

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of anidulafungin.

-

Perform serial twofold dilutions of anidulafungin in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of anidulafungin that causes a significant reduction in growth (typically ≥50%) compared to the growth control.

-

Biofilm Susceptibility Testing using the XTT Reduction Assay

This protocol is adapted from established methods for assessing the metabolic activity of biofilms.[7][20][21][22][23]

-

Biofilm Formation:

-

Prepare a standardized C. albicans suspension as described for the MIC assay.

-

Add the suspension to the wells of a flat-bottom 96-well microtiter plate.

-

Incubate at 37°C for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

-

Antifungal Treatment:

-

Add serial dilutions of anidulafungin in RPMI 1640 medium to the wells containing the biofilms.

-

Incubate at 37°C for 24 hours.

-

-

XTT Reduction Assay:

-

Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione.

-

Wash the biofilms with PBS.

-

Add the XTT-menadione solution to each well.

-

Incubate in the dark at 37°C for 2-3 hours.

-

-

Reading the Results:

-

Measure the colorimetric change at 492 nm using a microplate reader.

-

The sessile MIC (SMIC) is the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the untreated control biofilm.

-

(1,3)-β-D-Glucan Synthase Inhibition Assay

This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan.[24][25][26][27][28]

-

Microsome Preparation:

-

Grow C. albicans to the mid-exponential phase.

-

Harvest and wash the cells.

-

Mechanically disrupt the cells (e.g., using glass beads) in a suitable buffer.

-

Centrifuge the lysate to remove cell debris.

-

Prepare a microsomal fraction by ultracentrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer, GTPγS, bovine serum albumin or a detergent, and the microsomal preparation.

-

Add varying concentrations of anidulafungin.

-

Initiate the reaction by adding UDP-[³H]glucose.

-

Incubate at 30°C for a defined period.

-

-

Quantification:

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Filter the reaction mixture to collect the precipitated glucan.

-

Wash the filter to remove unincorporated UDP-[³H]glucose.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition at each anidulafungin concentration.

-

Determine the IC50 value, which is the concentration of anidulafungin that causes 50% inhibition of enzyme activity.

-

Identification of FKS1 Mutations

This protocol outlines the general steps for sequencing the "hot spot" regions of the FKS1 gene.[29][30][31][32][33]

-

Genomic DNA Extraction:

-

Culture the C. albicans isolate of interest.

-

Extract genomic DNA using a commercially available kit or standard protocols.

-

-

PCR Amplification:

-

Design primers that flank the "hot spot" regions of the FKS1 gene.

-

Perform PCR using the extracted genomic DNA as a template to amplify the target regions.

-

-

PCR Product Purification:

-

Purify the PCR products to remove primers and unincorporated nucleotides.

-

-

Sanger Sequencing:

-

Sequence the purified PCR products using the same primers used for amplification.

-

-

Sequence Analysis:

-

Align the obtained sequence with a wild-type FKS1 reference sequence.

-

Identify any nucleotide changes that result in amino acid substitutions within the "hot spot" regions.

-

Visualizations

Signaling Pathways

Caption: Fungal response to anidulafungin-induced cell wall stress.

Experimental Workflows

Caption: Workflow for MIC determination of anidulafungin.

Caption: Workflow for identifying FKS1 gene mutations.

References

- 1. An extensive circuitry for cell wall regulation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]

- 9. The Hog1 Mitogen-Activated Protein Kinase Is Essential in the Oxidative Stress Response and Chlamydospore Formation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposure to caspofungin activates Cap and Hog pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcineurin-dependent contributions to fitness in the opportunistic pathogen Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCDR - Biofilm, XTT reduction assay [jcdr.net]

- 22. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jfda-online.com [jfda-online.com]

- 28. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]

- 29. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. journals.asm.org [journals.asm.org]

- 32. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Anidulafungin's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

Anidulafungin, a member of the echinocandin class of antifungal agents, has established itself as a critical therapeutic option for invasive fungal infections. This technical guide provides an in-depth overview of its spectrum of activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

In Vitro Activity of Anidulafungin

Anidulafungin exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. Its primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a key component of the fungal cell wall.[1][2] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][4]

Activity against Candida Species

Anidulafungin is highly active against the most common and clinically relevant Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. krusei.[3] Notably, it retains potency against many isolates that are resistant to azole antifungals.[4] While generally potent, higher Minimum Inhibitory Concentrations (MICs) have been observed for C. parapsilosis and C. guilliermondii.[5] The tables below summarize the in vitro susceptibility of various Candida species to anidulafungin, with data compiled from multiple studies.

Table 1: In Vitro Susceptibility of Common Candida Species to Anidulafungin

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 8,210 | ≤0.008 - 2 | 0.03 | 0.06 | [6][7] |

| C. glabrata | 3,102 | ≤0.008 - 2 | 0.03 | 0.06 | [6][7] |

| C. tropicalis | 2,042 | ≤0.008 - 4 | 0.03 | 0.06 | [6][7] |

| C. parapsilosis | 3,976 | ≤0.015 - 8 | 1 | 2 | [6][7] |

| C. krusei | 617 | ≤0.008 - 1 | 0.06 | 0.12 | [6][7] |

| C. guilliermondii | 234 | 0.03 - 8 | 2 | 4 | [6] |

| C. dubliniensis | 131 | ≤0.015 - 0.25 | 0.03 | 0.06 | [6] |

| C. lusitaniae | 258 | ≤0.03 - 2 | 0.25 | 0.5 | [6] |

Table 2: In Vitro Susceptibility of Candida auris to Anidulafungin

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| 50 | 0.03 - 0.25 | 0.12 | 0.25 | [7] |

| 15 | 0.015 - 4 | - | - | [8] |

| 13 | 0.015 - 0.12 | 0.03 | 0.06 | [9] |

Activity against Aspergillus Species

Anidulafungin demonstrates fungistatic activity against Aspergillus species by inducing the formation of aberrant, osmotically sensitive hyphae.[3] It is active against clinically important species such as A. fumigatus, A. flavus, and A. niger.

Table 3: In Vitro Susceptibility of Aspergillus Species to Anidulafungin

| Aspergillus Species | Number of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |

| A. fumigatus | - | 0.015 - 0.06 | 0.03 | 0.03 | [10] |

| A. flavus | 27 | 0.007 - 0.03 | 0.015 | 0.03 | [11] |

| A. niger | 10 | 0.007 - 0.03 | 0.015 | 0.03 | [12] |

| A. terreus | - | 0.015 - 0.06 | 0.03 | 0.06 | [13] |

MEC: Minimum Effective Concentration

Activity against Other Pathogenic Fungi

Anidulafungin's activity against other fungal pathogens is more variable. It generally lacks activity against Cryptococcus neoformans, Zygomycetes (e.g., Rhizopus spp.), and Fusarium spp.[4][14] However, it has shown some in vitro activity against Scedosporium species.

Table 4: In Vitro Activity of Anidulafungin against Other Fungi

| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | Reference(s) |

| Scedosporium apiospermum | - | 0.5 - >16 | [15] |

| Scedosporium prolificans | - | 0.25 - >16 | [15] |

| Fusarium spp. | 7 | - | [16] |

In Vivo Efficacy of Anidulafungin

The in vitro activity of anidulafungin translates to in vivo efficacy in various animal models of invasive fungal infections. Murine models are most commonly employed to assess the reduction in fungal burden in target organs and improvement in survival rates.

Efficacy in Murine Models of Candidiasis

Anidulafungin has demonstrated significant efficacy in murine models of disseminated candidiasis caused by various Candida species. Treatment with anidulafungin typically leads to a dose-dependent reduction in fungal burden (measured in colony-forming units, CFU) in kidneys and other organs, as well as increased survival.

Table 5: In Vivo Efficacy of Anidulafungin in Murine Models of Candidiasis

| Candida Species | Mouse Model | Anidulafungin Dose (mg/kg/day) | Outcome | Reference(s) |

| C. albicans | Neutropenic | 1.25, 5, 20 | Dose-dependent reduction in kidney CFU | [17] |

| C. albicans (CNS infection) | Immunocompetent | 5, 10 | 10 mg/kg dose reduced mortality and brain fungal burden | [1][18] |

| C. glabrata | Immunosuppressed | 0.5, 1, 5, 10 | Dose-dependent reduction in kidney CFU | [5] |

| C. krusei | Immunosuppressed | 10, 20 | Improved survival and ~2-log reduction in kidney CFU | [13] |

| C. auris | Immunocompromised | 5 | Significant reduction in kidney fungal burden and improved survival | [3] |

Efficacy in Murine Models of Aspergillosis

In murine models of invasive aspergillosis, anidulafungin has been shown to prolong survival and reduce the fungal burden in various organs.

Table 6: In Vivo Efficacy of Anidulafungin in Murine Models of Aspergillosis

| Aspergillus Species | Mouse Model | Anidulafungin Dose (mg/kg/day) | Outcome | Reference(s) |

| A. fumigatus | Non-neutropenic | 2.5, 5, 10, 20 | Dose-dependent improvement in survival | [10] |

| A. flavus | Immunosuppressed | 1, 5, 10 | Prolonged survival and reduced tissue burden | [11] |

| A. niger | Immunosuppressed | 1, 5, 10 | Dose-dependent reduction in mortality and tissue burden | [12] |

| A. terreus | Neutropenic | 5, 10 | Reduced kidney fungal load; 10 mg/kg dose prolonged survival | [13] |

Experimental Protocols

In Vitro Susceptibility Testing

The determination of anidulafungin's in vitro activity is primarily conducted using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method for Yeasts

-

Antifungal Agent Preparation: Anidulafungin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final test concentrations.

-

Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a microdilution plate containing 100 µL of the serially diluted anidulafungin. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of anidulafungin that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control.[19][20][21]

EUCAST E.DEF 7.3.1 Broth Microdilution Method for Yeasts

The EUCAST method is similar to the CLSI protocol with a few key differences:

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

-

Inoculum Size: The final inoculum concentration is 1-5 x 10⁵ CFU/mL.

-

Endpoint Reading: The endpoint is read spectrophotometrically at 24 hours as the lowest drug concentration that reduces growth by 50% compared to the control.[2][22][23]

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Murine Model of Disseminated Candidiasis

-

Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide or 5-fluorouracil) are commonly used to establish a robust infection.[24][25][26] Male or female mice of specific strains (e.g., BALB/c, ICR) are typically used.[27][28][29]

-

Inoculum Preparation: Candida species are grown on a suitable agar medium, and a suspension is prepared in sterile saline. The concentration is adjusted to deliver a specific inoculum size (e.g., 1 x 10⁵ to 1 x 10⁶ CFU) in a defined volume (e.g., 0.1 mL).[27][28]

-

Infection: The prepared inoculum is injected intravenously via the lateral tail vein.[30][31]

-

Antifungal Treatment: Anidulafungin is typically administered intraperitoneally or intravenously, starting at a defined time point post-infection (e.g., 2 to 24 hours). Dosing regimens vary depending on the study objectives.

-

Endpoint Assessment:

-

Survival: Mice are monitored daily, and survival is recorded over a specific period (e.g., 14-21 days).

-

Fungal Burden: At a predetermined time point, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable medium to determine the number of CFU per gram of tissue.[24]

-

Caption: Workflow for in vivo murine model of disseminated candidiasis.

Fungal Stress Response to Anidulafungin

The inhibition of 1,3-β-D-glucan synthesis by anidulafungin triggers a cell wall stress response in fungi. The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated to counteract this damage.

Upon anidulafungin-induced cell wall stress, sensors in the fungal plasma membrane activate Rho1, a small GTPase. Activated Rho1 then stimulates Protein Kinase C (Pkc1), initiating a MAP kinase cascade. This cascade ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall repair, including chitin synthases, to compensate for the lack of β-glucan.[32][33][34][35]

References

- 1. Anidulafungin Treatment of Candidal Central Nervous System Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Anidulafungin: an evidence-based review of its use in invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity and killing kinetics of anidulafungin, caspofungin and amphotericin B against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of Anidulafungin against Clinical Aspergillus fumigatus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activity and In Vivo Efficacy of Anidulafungin in Murine Infections by Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of anidulafungin against Aspergillus niger in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of Anidulafungin in a Murine Model of Candida krusei Infection: Evaluation of Mortality and Disease Burden by Quantitative Tissue Cultures and Measurement of Serum (1,3)-β-d-Glucan Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. Species-Specific Antifungal Susceptibility Patterns of Scedosporium and Pseudallescheria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro synergy testing of anidulafungin with itraconazole, voriconazole, and amphotericin B against Aspergillus spp. and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Pharmacodynamic Characterization of Anidulafungin in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 21. scribd.com [scribd.com]

- 22. Susceptibility testing. [bio-protocol.org]

- 23. scribd.com [scribd.com]

- 24. benchchem.com [benchchem.com]

- 25. noblelifesci.com [noblelifesci.com]

- 26. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 27. niaid.nih.gov [niaid.nih.gov]

- 28. niaid.nih.gov [niaid.nih.gov]

- 29. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

- 32. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 33. journals.biologists.com [journals.biologists.com]

- 34. mdpi.com [mdpi.com]

- 35. Frontiers | Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata [frontiersin.org]

An In-Depth Technical Guide to the Degradation Pathway and Metabolites of Anidulafungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a semisynthetic echinocandin antifungal agent, is a critical therapeutic option for invasive candidiasis. A unique characteristic of anidulafungin is its clearance mechanism, which is distinguished by a slow, non-enzymatic chemical degradation process at physiological temperature and pH, rather than hepatic metabolism. This technical guide provides a comprehensive overview of the degradation pathway of anidulafungin, the resulting metabolites, and the experimental methodologies used for their characterization. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and a deeper understanding of anidulafungin's physicochemical properties.

Introduction

Anidulafungin is a cyclic lipopeptide that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Unlike many other antifungal agents, anidulafungin does not undergo significant hepatic metabolism via the cytochrome P450 enzyme system.[1][3] Its primary route of elimination is through a slow chemical degradation process, which makes its pharmacokinetic profile largely independent of hepatic or renal function.[4][5] This guide will delve into the specifics of this degradation pathway, the identity of its metabolites, and the analytical techniques employed in these investigations.

Anidulafungin Degradation Pathway

The degradation of anidulafungin is initiated by a spontaneous, non-enzymatic hydrolysis of its cyclic hexapeptide core at physiological conditions (pH 7.4 and 37°C).[6][7]

Initial Ring-Opening Hydrolysis

The principal and rate-limiting step in the degradation of anidulafungin is the cleavage of the hemiaminal linkage within the ornithine residue. This results in the opening of the cyclic peptide ring to form a primary, inactive linear peptide metabolite.[8][9] This initial hydrolysis product is the most significant degradation product observed in vitro and in vivo.

Secondary Degradation

Following the initial ring-opening, the primary linear metabolite undergoes further degradation. This secondary breakdown is facilitated by plasma peptidases, which hydrolyze the linear peptide into smaller, inactive peptide fragments, referred to as tertiary degradation products.[8][10] The exact structures of all tertiary metabolites are not fully elucidated in publicly available literature.

Anidulafungin Metabolites

Primary Open-Ring Metabolite

The primary metabolite of anidulafungin is an inactive, open-ring linear peptide. This metabolite has been identified and characterized using techniques such as HPLC and mass spectrometry.[8][11]

IUPAC Name: (2S, 4R, 5R)-N-((2S, 3S)-1-((2S, 4R)-2-(((2S, 3S, 4S)-1-(((2S, 3S)-1-((2S, 3S, 4S)-2-carbamoyl-3-hydroxy-4-methylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl)amino)-3, 4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl)-4, 5-dihydroxy-1-(4”-(pentyloxy)-[1, 1′:4′, 1”-terphenyl]-4-carbonyl)pyrrolidine-2-carboxamide

Tertiary Degradation Products

The tertiary metabolites are smaller peptide fragments resulting from the enzymatic cleavage of the primary open-ring metabolite by plasma peptidases.[10] These products are also considered to be devoid of antifungal activity.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of anidulafungin are well-documented and are summarized in the table below.

| Parameter | Value | Reference |

| Half-life (t½) | ~24-27 hours | [7] |

| Volume of Distribution (Vd) | 30-50 L | [2] |

| Protein Binding | >99% | [2] |

| Clearance (CL) | ~1 L/h | [7] |

| Excretion | Feces (~30%, <10% as unchanged drug), Urine (<1%) | [7] |

In Vitro Degradation

Studies have quantified the degradation of anidulafungin in vitro, demonstrating its slow degradation profile.

| Condition | Time (hours) | Anidulafungin Remaining (%) | Primary Metabolite Formed (relative peak area) | Reference |

| pH 7.4 PBS, 37°C | 24 | ~50% | ~50% | [6] |

| 48 | ~25% | ~75% | [6] | |

| 96 | <10% | >90% | [6] | |

| Human Plasma, 37°C | 24 | ~50% | ~50% | [6] |

| 48 | ~25% | ~75% | [6] | |

| 144 | <5% | >95% | [6] |

Forced Degradation Studies

Forced degradation studies under various stress conditions have been performed to establish the stability-indicating nature of analytical methods.

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic | 0.1N HCl | Significant degradation | [4] |

| Alkaline | 0.1N NaOH | Significant degradation | [4] |

| Oxidative | 3% H₂O₂ | Moderate degradation | [4] |

| Thermal | 80°C | Moderate degradation | [4] |

| Photolytic | Direct sunlight | Minor degradation | [4] |

Experimental Protocols

Stability-Indicating HPLC Method

A common method for the quantification of anidulafungin and its degradation products involves reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mobile Phase: A mixture of acetonitrile and a buffer such as trifluoroacetic acid or phosphate buffer. A typical composition is acetonitrile:water:0.1% v/v trifluoroacetic acid (48:52:1) with a pH of 4.7.[1][4]

-

Temperature: Room temperature or controlled at 25°C[1]

LC-MS/MS for Bioanalysis

For the quantification of anidulafungin in biological matrices like plasma, a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.

-

Sample Preparation: Protein precipitation is a common method. For a 100 µL plasma sample, 200 µL of a precipitation reagent (e.g., 80:20 methanol-0.2 M ZnSO₄) containing an internal standard is added.[12] The sample is vortexed and centrifuged, and the supernatant is injected.

-

Chromatography: Online solid-phase extraction (SPE) using a column like Oasis HLB can be used for sample cleanup and concentration, followed by analytical separation on a C18 column.[12]

-

Mass Spectrometry: Detection is typically performed using a tandem-quadrupole mass spectrometer in positive ionization mode.[12]

In Vitro Degradation Assay

This protocol is used to study the chemical stability of anidulafungin under physiological conditions.

-

Prepare a stock solution of anidulafungin.

-

Incubate anidulafungin (e.g., at 8.0 µg/ml) in phosphate-buffered saline (PBS) at pH 7.4 and in heparinized human plasma at 37°C.[6]

-

Collect aliquots at various time points (e.g., 0, 2, 4, 6, 12, 24, 48, 72, 96, and 144 hours).[6]

-

Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentrations of anidulafungin and its primary degradation product.[6]

Bioassay for Antifungal Activity

A bioassay can be used to determine the loss of antifungal activity of anidulafungin as it degrades.

-

Incubate anidulafungin in a suitable buffer (e.g., PBS pH 7.4) at 37°C.

-

At various time points, take aliquots and determine their antifungal activity.

-

This can be done using a checkerboard microdilution assay against a susceptible fungal strain (e.g., Candida species) to determine the minimum inhibitory concentration (MIC).[1]

-

Alternatively, an agar diffusion assay can be used where the diameter of the zone of inhibition is measured. The decrease in the zone of inhibition over time corresponds to the loss of active anidulafungin.

Conclusion

Anidulafungin's primary clearance mechanism is a slow, non-enzymatic chemical degradation, a feature that distinguishes it from other antifungals and contributes to its predictable pharmacokinetic profile. The degradation pathway initiates with a ring-opening hydrolysis to form an inactive linear peptide, which is subsequently broken down into smaller, inactive fragments. The understanding of this pathway and the associated metabolites is crucial for the development of stable formulations and for the interpretation of pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the continued investigation of anidulafungin and other echinocandins.

References

- 1. Novel Method for Evaluating In Vitro Activity of Anidulafungin in Combination with Amphotericin B or Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anidulafungin: review of a new echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Isolation, identification and characterization of potential impurities of anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anidulafungin: an evidence-based review of its use in invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Anidulafungin: A Deep Dive into Preclinical Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of the echinocandin antifungal agent, anidulafungin, as characterized in key animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of anidulafungin in preclinical species is fundamental to interpreting efficacy and safety data and for informing clinical trial design.

Executive Summary

Anidulafungin exhibits predictable, dose-proportional pharmacokinetics in multiple animal species, including rats, mice, and rabbits. A key characteristic of anidulafungin is its extensive and rapid distribution to tissues, leading to significantly higher concentrations in organs commonly affected by invasive fungal infections—such as the liver, lungs, kidneys, and spleen—compared to plasma levels. The drug is highly protein-bound and undergoes slow, non-enzymatic degradation, resulting in a prolonged elimination half-life. This favorable pharmacokinetic profile, particularly its persistence in deep-seated tissues, underpins its potent in vivo efficacy against susceptible fungal pathogens.

Pharmacokinetic Profile

Anidulafungin generally displays linear pharmacokinetics over a range of doses in animal models. Following intravenous administration, it is rapidly distributed from the plasma into the tissues.

Plasma Pharmacokinetics

Studies in mice, rats, and rabbits have consistently demonstrated dose-dependent increases in peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC). The elimination half-life is notably long, contributing to sustained drug exposure.

Table 1: Plasma Pharmacokinetic Parameters of Anidulafungin in Animal Models

| Species | Dose | Route | Cmax (μg/mL) | AUC (μg·h/mL) | T½ (h) | Reference |

| Mouse | 5 mg/kg | IP | 4.3 ± 0.24 | 96 (AUC₀-∞) | 14 - 24 | [1] |